2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine is a compound characterized by its unique structural features, which include a pyrimidine ring and a sulfanyl group attached to a 3,4-dimethoxyphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and other therapeutic applications.
The compound is classified under pyrimidine derivatives and can be synthesized through various organic reactions involving substituted phenyl groups and sulfur-containing compounds. Its chemical structure can be denoted by the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine typically involves multi-step organic reactions. One common approach includes:
For example, one method described involves using Lawesson's reagent to facilitate the transformation of carbonyl compounds into thiones, which can subsequently react with pyrimidines to yield sulfanylpyrimidines .
The molecular structure of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine features:
The molecular weight is approximately 270.32 g/mol. Structural data can be obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the compound's conformation and functional groups .
The chemical reactivity of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine can be explored through several reaction pathways:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.
The mechanism of action for 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine in biological systems often involves interaction with cellular targets such as enzymes or receptors. Preliminary studies suggest that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines like HepG2 .
Key processes include:
The physical properties of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine include:
Chemical properties involve stability under standard laboratory conditions but may vary when exposed to strong acids or bases .
This compound has potential applications in various scientific fields:
The pyrimidine ring system serves as a foundational scaffold in medicinal chemistry due to its exceptional versatility in drug design. As an aromatic diazine featuring nitrogen atoms at the 1- and 3-positions, this heterocycle offers distinct electronic properties that facilitate diverse non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and van der Waals forces [6] [9]. Its structural resemblance to endogenous nucleobases (e.g., cytosine, thymine, uracil) enables seamless integration into biological systems, contributing to its "privileged" status in targeting enzymes and receptors involved in nucleic acid metabolism and signal transduction [9].
The pharmacological significance of pyrimidine derivatives is evidenced by their presence in numerous FDA-approved drugs. For instance, trimethoprim (a 2,4-diaminopyrimidine) selectively inhibits bacterial dihydrofolate reductase (DHFR), while pyrimethamine targets parasitic DHFR [9]. In oncology, pyrimidine-based kinase inhibitors like imatinib disrupt aberrant signaling pathways in cancer cells by competitively binding ATP sites [1]. The scaffold's adaptability allows strategic substitutions at the C2, C4, and C6 positions, enabling fine-tuning of physicochemical properties such as solubility, log P, and hydrogen bonding capacity [6]. In the case of 2-(3,4-dimethoxyphenyl)sulfanylpyrimidine (CAS: 646511-20-8; MW: 248.30 g/mol), the unsubstituted positions on the pyrimidine ring remain available for further derivatization, offering avenues to enhance target affinity or modulate pharmacokinetic profiles [3].
Table 1: Clinically Relevant Pyrimidine-Based Therapeutics and Their Targets
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Trimethoprim | Antibacterial | Dihydrofolate Reductase (DHFR) | 2,4-Diaminopyrimidine |
Imatinib | Anticancer | BCR-ABL Tyrosine Kinase | 4-[(4-Methylpiperazin-1-yl)methyl]-phenyl |
5-Fluorouracil | Anticancer | Thymidylate Synthase | 5-Fluoro substitution |
2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine | Investigational | Kinases/Inflammatory Targets | C2-sulfanyl linker; dimethoxyphenyl |
The sulfanyl (–S–) linker in 2-(3,4-dimethoxyphenyl)sulfanylpyrimidine is a critical design element that profoundly influences molecular conformation and target interactions. This thioether bridge connects the electron-rich 3,4-dimethoxyphenyl moiety to the pyrimidine ring, conferring distinct advantages over oxygen or methylene analogs. Sulfur's polarizability enhances hydrophobic contacts within protein binding pockets, while its reduced hydrogen-bonding capacity relative to oxygen mitigates undesirable hydrophilicity, optimizing membrane permeability [3]. Quantum mechanical analyses indicate the C–S bond imparts rotational flexibility, allowing the dimethoxyphenyl group to adopt orientations conducive to binding with sterically constrained enzymatic sites [10].
Biochemical studies of analogous compounds demonstrate that sulfanyl linkers facilitate π-π stacking interactions with tyrosine or phenylalanine residues in kinase ATP-binding domains. For example, pyrimidine derivatives featuring –S– linkers exhibit enhanced inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and FLT3 kinases compared to their oxy-bridged counterparts [5] [8]. This enhancement is attributed to favorable van der Waals contacts between the sulfur atom and hydrophobic subpockets adjacent to the hinge region. Additionally, the sulfanyl group's moderate electron-withdrawing effect modulates the pyrimidine ring's electrostatic potential, potentially strengthening hydrogen-bond acceptor interactions with backbone amides (e.g., Met793 in EGFR) [8]. In antifungal pyrimidine hydrazones, the –S– linkage contributes to sub-micromolar inhibition of pyruvate dehydrogenase (PDHc-E1) by enabling optimal positioning within the enzyme's catalytic cleft [10].
The 3,4-dimethoxyphenyl moiety functions as a potent pharmacophoric element that significantly augments the bioactivity profile of pyrimidine derivatives. This substituent possesses two ortho-positioned methoxy (–OCH₃) groups that confer balanced lipophilicity (log P ≈ 2.5) and electronic effects, making it an ideal "hydrophobic cap" for engaging allosteric sites on target proteins [6] [9]. The methoxy groups act as hydrogen-bond acceptors, enabling interactions with polar residues like serine or threonine, while the aromatic system participates in π-stacking with phenylalanine or tyrosine side chains.
In kinase inhibitors, 3,4-dimethoxyphenyl-containing compounds demonstrate enhanced selectivity for oncogenic mutants. Molecular dynamics simulations reveal that the dimethoxyaryl group occupies a hydrophobic region II in EGFRT790M, displressing conserved water molecules that reduce inhibitor affinity in wild-type enzymes [8]. For antimicrobial agents, this motif improves DNA minor groove binding, as evidenced by bis-benzimidazole derivatives (e.g., DMA) where 3,4-dimethoxyphenyl enhances topoisomerase I inhibition by 5-fold compared to unsubstituted analogs [2]. The electron-donating nature of the methoxy groups also stabilizes the compound against oxidative metabolism, potentially extending in vivo half-life [6].
Table 2: Impact of Aryl Substituents on Pyrimidine Bioactivity
Aryl Group | Target | Biological Activity (IC₅₀) | Key Interactions |
---|---|---|---|
Phenyl | EGFRWT | 1.82 µM | Weak hydrophobic contacts |
4-Methoxyphenyl | EGFRT790M | 0.87 µM | H-bond with Thr854 |
3,4-Dimethoxyphenyl | EGFRT790M | 0.123 µM | H-bonds + π-stacking with Phe856 |
3,4,5-Trimethoxyphenyl | Tubulin | 0.45 µM | Enhanced hydrophobic burial |
Structure-activity relationship (SAR) analyses indicate that mono-demethylation of the 3,4-dimethoxyphenyl group reduces potency by >50%, underscoring the necessity of both methoxy functions for optimal target engagement [6]. In anti-inflammatory pyrimidines, this motif suppresses NF-κB activation by interfering with IκB kinase phosphorylation, thereby diminishing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [4] [6]. The combined electronic and steric properties of the 3,4-dimethoxyphenyl moiety thus serve as a cornerstone for developing multitargeted therapeutics addressing cancer, infection, and inflammation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7